molecular formula C14H21NO2 B5216108 4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol

4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol

Cat. No. B5216108
M. Wt: 235.32 g/mol
InChI Key: AZTSPONHWYJLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol, commonly known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMP is a phenol derivative that has shown promising results in various studies, making it an essential compound for researchers in several fields.

Mechanism of Action

MPMP acts as a dopamine receptor agonist, specifically targeting the D1 and D2 dopamine receptors. It stimulates the release of dopamine in the brain, which leads to increased activation of the reward pathway. The increased release of dopamine also results in improved motor function, making it a potential treatment for Parkinson's disease.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects, including increased dopamine release, improved motor function, and reduced anxiety and depression symptoms. It has also been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPMP in lab experiments is its ability to selectively target dopamine receptors, making it a useful tool for investigating the role of dopamine in various physiological processes. However, one limitation is that MPMP has a relatively short half-life, which can make it challenging to use in long-term studies.

Future Directions

There are several potential future directions for research involving MPMP, including its use in the treatment of other neurological disorders such as schizophrenia and addiction. Additionally, researchers may investigate the potential use of MPMP in combination with other drugs to enhance its therapeutic effects. Further studies may also be conducted to explore the long-term effects of MPMP and its potential side effects.

Synthesis Methods

The synthesis of MPMP involves the reaction of 4-methoxyphenol and 3-methylpiperidine with formaldehyde in the presence of a catalyst. The reaction results in the formation of MPMP, which can be purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

MPMP has been used in several research studies, including its use as a dopamine receptor agonist in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of other neurological disorders such as depression and anxiety. Additionally, MPMP has been used in research studies to investigate the role of dopamine receptors in reward processing and addiction.

properties

IUPAC Name

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11-4-3-7-15(9-11)10-12-8-13(17-2)5-6-14(12)16/h5-6,8,11,16H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTSPONHWYJLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5410354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.